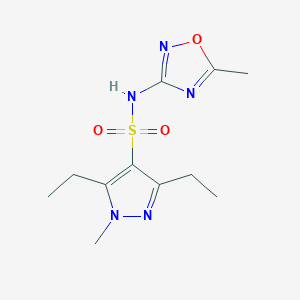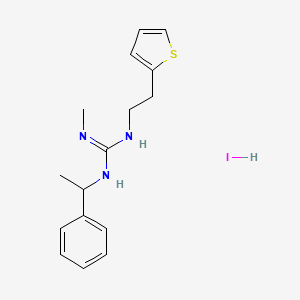
3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide, also known as DMPS, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for a wide range of biological and biochemical studies.
Mechanism of Action
3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide inhibits carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme. This prevents the enzyme from functioning properly, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide. This mechanism of action has been studied extensively using X-ray crystallography and other biochemical techniques.
Biochemical and Physiological Effects:
3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its potential as a carbonic anhydrase inhibitor, 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide has been shown to have anti-inflammatory and antioxidant properties. It has also been studied for its potential as a neuroprotective agent and as a potential treatment for Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide is its unique chemical structure, which makes it a promising candidate for a wide range of biological and biochemical studies. However, one limitation of 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide is that it can be difficult to synthesize and purify, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a carbonic anhydrase inhibitor for the treatment of glaucoma and other diseases. Additionally, 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide could be studied for its potential as an anti-inflammatory or antioxidant agent. Further research is needed to fully understand the potential applications of 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide in scientific research.
Synthesis Methods
The synthesis of 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide involves the reaction of 3,5-diethyl-1-methylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-methyl-1,2,4-oxadiazole-3-amine to form the desired compound, 3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide. The overall yield of this reaction is around 50%, and the purity of the final product can be improved through recrystallization or chromatography.
Scientific Research Applications
3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a potential inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are essential enzymes that play a critical role in the regulation of acid-base balance in the body. Inhibition of these enzymes has been shown to have potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
properties
IUPAC Name |
3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3S/c1-5-8-10(9(6-2)16(4)13-8)20(17,18)15-11-12-7(3)19-14-11/h5-6H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTZCQNPXFHTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C)CC)S(=O)(=O)NC2=NOC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-diethyl-1-methyl-N-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-cyanoethylsulfanyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B7682244.png)

![1-(1-Methylpyrazol-4-yl)-3-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]piperidin-2-one](/img/structure/B7682276.png)
![[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl 5-fluoropyridine-3-carboxylate](/img/structure/B7682279.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(4,6-dimethylpyridin-2-yl)benzamide](/img/structure/B7682290.png)
![2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7682302.png)
![3-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]-1-(2,2,2-trifluoroethyl)piperidin-2-one](/img/structure/B7682307.png)
![5-(2,2,2-trifluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7682311.png)
![N-[1-(3-bromophenyl)ethyl]-2-methyl-3-methylsulfonylpropan-1-amine](/img/structure/B7682312.png)
![3-methyl-N-[3-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]propyl]furan-2-carboxamide](/img/structure/B7682323.png)
![2-[(4-Fluorophenyl)methyl]-5-[4-(2-methoxyethyl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B7682331.png)

![4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide](/img/structure/B7682343.png)
